

A Comparative Analysis of Oroxin B's Anticancer Effects Across Different Cell Lines

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Compound of Interest

Compound Name: Oroxin B

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This guide provides an objective comparison of the therapeutic effects of **Oroxin B**, a flavonoid derived from *Oroxylum indicum*, across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of its potential as a targeted anticancer agent.

Data Presentation: Oroxin B Performance Comparison

Oroxin B exhibits distinct mechanisms of action and efficacy in different cancer cell types. The following table summarizes its effects on human hepatoma (SMMC-7721), human B-lymphoma (Raji), and human hepatocellular carcinoma (HepG2) cell lines.

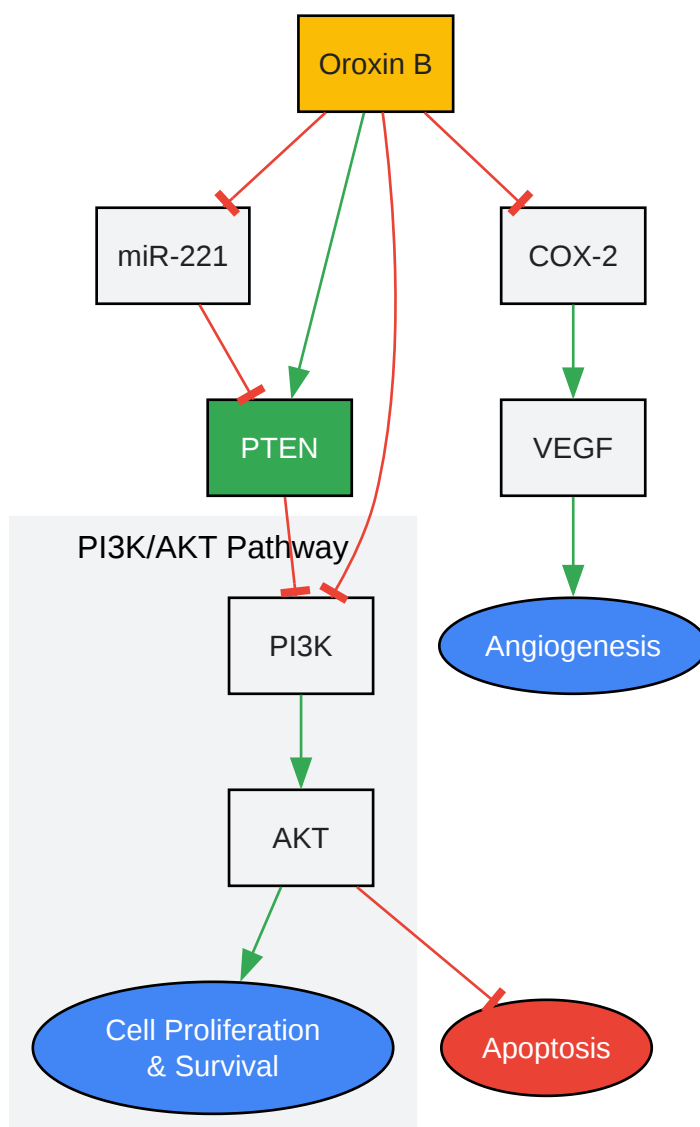
| Feature | SMMC-7721 (Liver Cancer) | Raji (B-Lymphoma) | HepG2 (Liver Cancer) |
|-------------------------|--|--|--|
| Primary Effect | Inhibition of proliferation and induction of early-stage apoptosis.[1][2] | Selective induction of tumor-suppressive Endoplasmic Reticulum (ER) stress.[1][3] | Induction of apoptosis and inhibition of cell migration and invasion.[4][5] |
| Key Signaling Pathway | Inhibition of COX-2/VEGF and PTEN/PI3K/AKT pathways.[2] | Inhibition of tumor-adaptive ER stress (ATF6/GRP78) and activation of tumor-suppressive ER stress (MKK3/p38/DDIT3).[3] | Inactivation of the PTEN/PI3K/AKT pathway via microRNA-221 downregulation; Activation of the p53 pathway and blockage of the VEGF pathway.[4][5] |
| Apoptosis Rate | 43.03% \pm 3.07% (at 1.68 μ M for 48h, measured by flow cytometry).[6] | Data not available. | Data not available. |
| Key Molecular Changes | Upregulation: PTEN.[1][2] Downregulation: COX-2, VEGF, PI3K, p-AKT.[1][2] | Upregulation: DDIT3.[3] Downregulation: GRP78, ATF6.[3] | Upregulation: PTEN, Bax, p53, Caspase-3.[4][5] Downregulation: miR-221, PI3K, p-AKT, Bcl-2, MDM2, VEGF, HIF-1 α , EGFR.[4][5] |
| Effective Concentration | 0–2 μ M for proliferation inhibition and apoptosis induction.[1] | 0–30 μ M for induction of ER stress.[1] | Concentration not specified. |

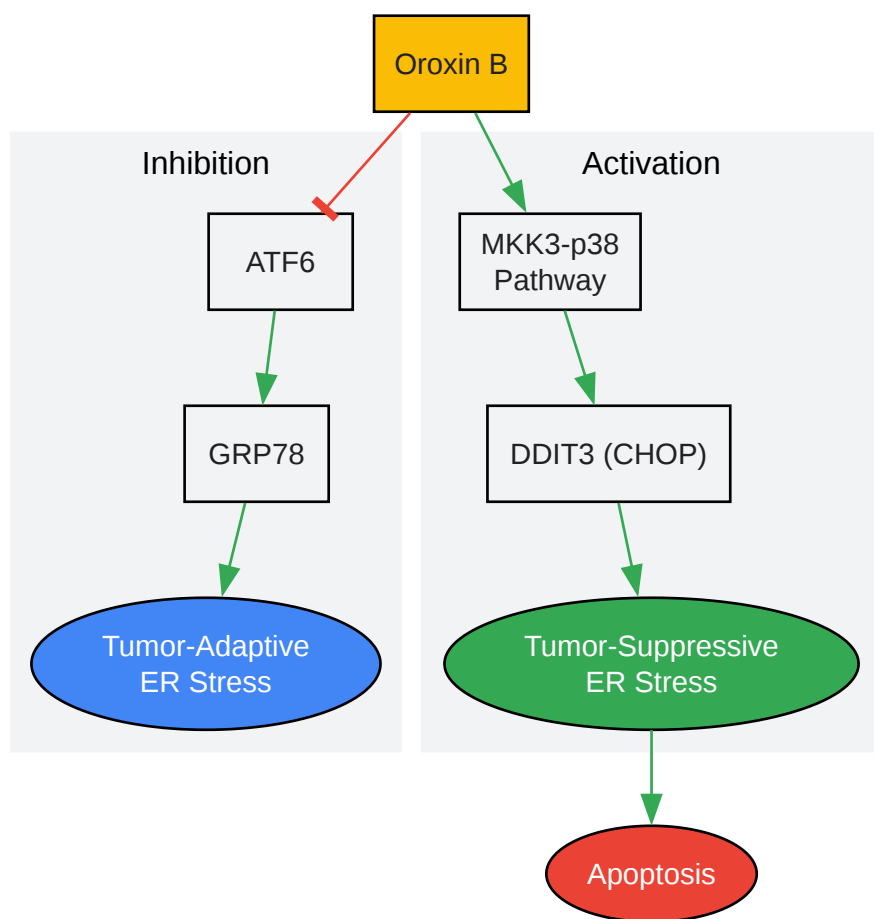
Signaling Pathways and Mechanisms of Action

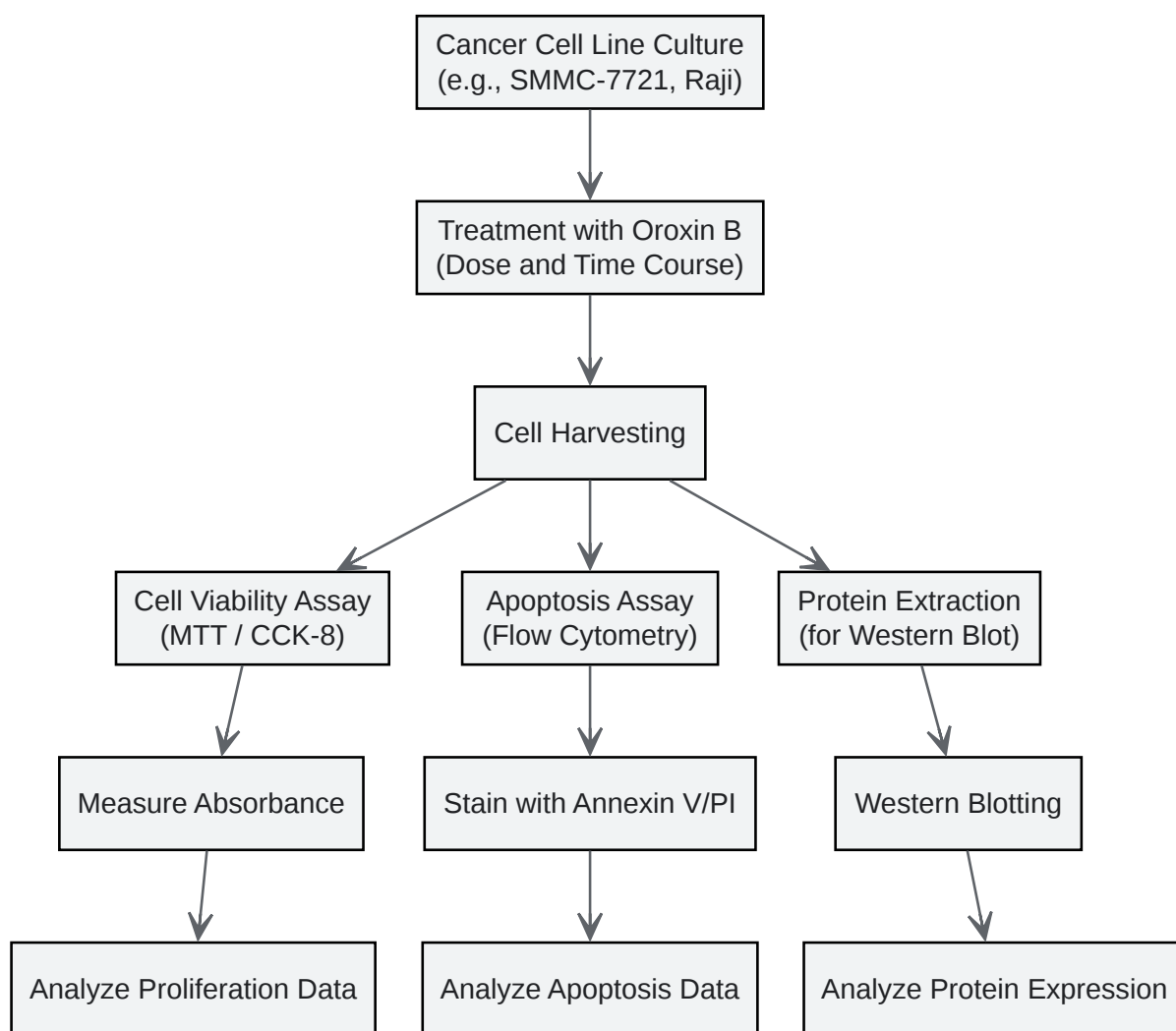
The differential effects of **Oroxin B** are rooted in its ability to modulate distinct signaling pathways in various cancer cells.

Liver Cancer (SMMC-7721 & HepG2 Cells)

In liver cancer cells, **Oroxin B** primarily targets the PTEN/PI3K/AKT pathway, a critical regulator of cell growth, proliferation, and survival. It upregulates the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT signaling cascade.[1][2][4] This leads to the induction of apoptosis. In HepG2 cells, this process is initiated by the downregulation of microRNA-221.[4] Concurrently, **Oroxin B** suppresses the COX-2/VEGF pathway, further contributing to its anti-proliferative and anti-angiogenic effects.[2]







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